molecular formula C23H26N4O B12808225 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine CAS No. 77615-83-9

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine

Cat. No.: B12808225
CAS No.: 77615-83-9
M. Wt: 374.5 g/mol
InChI Key: CYDULJITNVPDEH-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of morpholine and pyrrolidine rings, which contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzodiazepine intermediate reacts with morpholine.

    Addition of the Pyrrolidine Ring: The final step involves the addition of the pyrrolidine ring through another nucleophilic substitution reaction, using a halogenated intermediate and pyrrolidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the morpholine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and nucleophiles like morpholine and pyrrolidine.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepines with various functional groups.

Scientific Research Applications

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or sedative.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful in the treatment of anxiety and related disorders. The morpholine and pyrrolidine rings contribute to its binding affinity and selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties but lacks the morpholine and pyrrolidine rings.

    Lorazepam: Known for its strong sedative effects, it also lacks the additional rings present in the compound of interest.

    Clonazepam: Used primarily for its anticonvulsant properties, it has a different substitution pattern on the benzodiazepine core.

Uniqueness

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine is unique due to the presence of both morpholine and pyrrolidine rings, which enhance its pharmacological profile. These structural features contribute to its distinct binding properties and potential therapeutic applications, setting it apart from other benzodiazepines.

Properties

CAS No.

77615-83-9

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

4-(1-phenyl-4-pyrrolidin-1-yl-1,5-benzodiazepin-2-yl)morpholine

InChI

InChI=1S/C23H26N4O/c1-2-8-19(9-3-1)27-21-11-5-4-10-20(21)24-22(25-12-6-7-13-25)18-23(27)26-14-16-28-17-15-26/h1-5,8-11,18H,6-7,12-17H2

InChI Key

CYDULJITNVPDEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N(C(=C2)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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